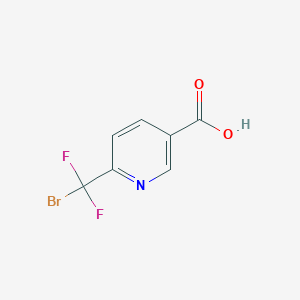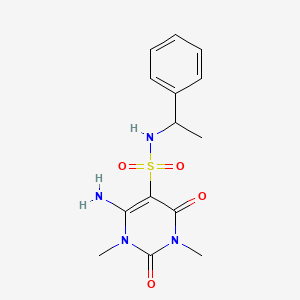
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2167095-52-3 . It has a molecular weight of 204.1 and its IUPAC name is 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H5F5O2 . The InChI code is 1S/C6H5F5O2/c7-5(8)1-4(2-Scientific Research Applications
Synthesis and Derivatives
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, highlighting the chemical versatility of this compound. The key step in these syntheses involves the transformation of the acid moiety into the trifluoromethyl group using SF4 and HF (Radchenko et al., 2009). Furthermore, multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, demonstrates the compound's potential in creating a variety of chemical derivatives (Ryabukhin et al., 2018).
Medical Imaging Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid and its derivatives have been explored in medical imaging. For instance, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for use in positron emission tomography (PET), a critical tool in tumor delineation (Shoup & Goodman, 1999). Additionally, syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues have shown promising results in imaging brain tumors (Martarello et al., 2002).
Chemical Transformations
The deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent showcases the compound's role in facilitating diverse chemical transformations (Wang et al., 2021).
Structural Studies
The compound's structure and conformations have been analyzed, as in the case of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, providing insights into its molecular geometry and potential applications in material science or drug design (Reisner et al., 1983).
properties
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c7-5(8)1-4(2-5,3(12)13)6(9,10)11/h1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJVVNYGUMTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)




![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)


![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)